molecular formula C21H15ClF3N5O2S B2858291 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 851124-59-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2858291
CAS RN: 851124-59-9
M. Wt: 493.89
InChI Key: OWNHTGQLZHDHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H15ClF3N5O2S and its molecular weight is 493.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging Using PET

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to your compound of interest, was reported as selective ligands of the translocator protein (18 kDa) and used for in vivo imaging with positron emission tomography (PET). This application is significant in the field of radiopharmaceuticals for imaging and diagnostic purposes (Dollé et al., 2008).

Antimicrobial Applications

Certain derivatives synthesized from related compounds have shown antimicrobial properties. This includes a series of novel heterocycles, which were evaluated and found to have antimicrobial activity, highlighting the potential use of your compound in combating microbial infections (Bondock et al., 2008).

Neuroinflammation Imaging

A study involved synthesizing and biologically evaluating a series of pyrazolo[1,5-a]pyrimidines for their potential to bind to the translocator protein 18 kDa (TSPO). The research suggests that derivatives of your compound could be significant in early detection and imaging of neuroinflammatory processes, which is crucial for neurological diagnostics (Damont et al., 2015).

Anticancer Potential

Another area of application is in cancer research. Some derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to your compound, have been synthesized and shown to possess anticancer activity. This suggests a potential for the compound to be used in cancer treatment or research (Abdellatif et al., 2014).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound similar to your interest, have been synthesized and shown significant anti-inflammatory activity. This indicates potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N5O2S/c1-11-2-5-13(6-3-11)30-18-14(9-26-30)19(32)29-20(28-18)33-10-17(31)27-16-8-12(21(23,24)25)4-7-15(16)22/h2-9H,10H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNHTGQLZHDHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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